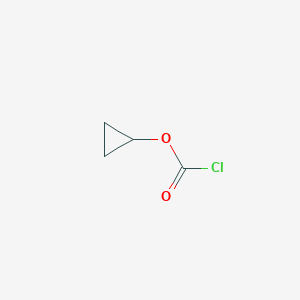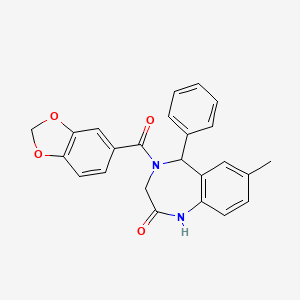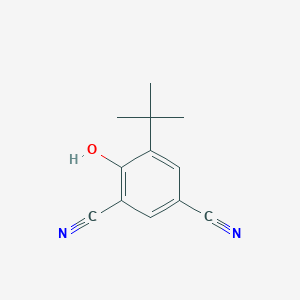![molecular formula C13H19NO3 B2590273 tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate CAS No. 1246210-72-9](/img/structure/B2590273.png)
tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate” is a chemical compound with the CAS Number: 1246210-72-9 . It has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 1-(3-hydroxyphenyl)ethylcarbamate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO3/c1-9(10-6-5-7-11(15)8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Biologically Active Compounds
tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a crucial intermediate in the synthesis of many biologically active compounds, including omisertinib (AZD9291). The paper outlines a rapid synthetic method for this compound, highlighting its importance in pharmaceutical chemistry (Zhao et al., 2017).
Directed Lithiation and Substitution
tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate undergoes directed lithiation and is doubly lithiated on the nitrogen and ortho to the directing metalating group, forming dilithium reagents. These reagents can react with various electrophiles, yielding substituted products, as discussed in the paper. This process is essential in organic synthesis for introducing functional groups into molecules (Smith et al., 2013).
Intermediate for Enantiopure Compounds
The compound tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate serves as an intermediate for synthesizing enantiopure compounds. The study details the successful growth of crystals from an ethyl acetate solution, indicating its application in stereochemistry and drug synthesis (Oku et al., 2004).
N-(Boc) Nitrone Equivalents
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This chemical transformation highlights its role as a building block in organic synthesis (Guinchard et al., 2005).
Carbocyclic Analogues of Nucleotides
tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its relevance in nucleotide and pharmaceutical research (Ober et al., 2004).
Protection and Deprotection in Chemical Synthesis
The compound is used in protecting amino groups and subsequent condensation reactions, as shown in the preparation of various carbamates. The study provides insights into the synthesis process and conditions, which are critical for understanding the compound's utility in complex organic synthesis (Wu, 2011).
Mechanism of Action
The mechanism of action of carbamates generally involves the inhibition of acetylcholinesterase, an enzyme that is essential for nerve function in insects, humans, and many other animals . .
The pharmacokinetics of carbamates, like absorption, distribution, metabolism, and excretion, can vary widely depending on their specific chemical structure . Environmental factors, such as temperature, pH, and the presence of other chemicals, can also influence the stability and efficacy of carbamates .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-6-5-7-11(15)8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFCTRSNCBCJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2590191.png)

![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![Ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2590199.png)
![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2590204.png)

![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)


![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)